Cas no 161513-47-9 ((S)-N-Boc-2,3-epoxypropylamine)

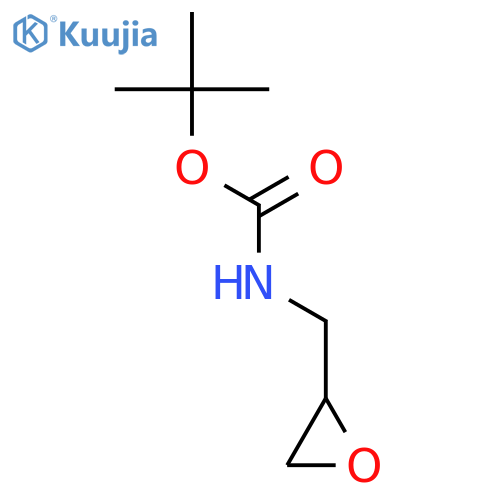

161513-47-9 structure

商品名:(S)-N-Boc-2,3-epoxypropylamine

CAS番号:161513-47-9

MF:C8H15NO3

メガワット:173.209602594376

MDL:MFCD06200796

CID:138675

PubChem ID:10080852

(S)-N-Boc-2,3-epoxypropylamine 化学的及び物理的性質

名前と識別子

-

- Carbamic acid,N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester

- (S)-1-(TERT-BUTOXYCARBONYL)-2,3-OXIRANYLMETHYLAMINE

- (S)-1-BOC-2,3-OXIRANYLAMINE

- (S)-N-Boc-2,3-epoxypropylamine

- (OXIRANYLMETHYL)-,1,1-DIMETHYLETHY

- (S)-(oxiran-2-ylmethyl)-tert-butyloxycarbonyl-amine

- (S)-{[(tert-butoxycarbonyl)amino]methyl}oxirane

- (S)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine

- [(2S)-oxiranylmethyl]carbamic acid 1,1-dimethylethyl ester

- 2-(((S)-oxirane-2-yl)methylamino)tert-butyloxycarbonyl

- T-BUTYL (S)-(OXIRANYLMETHYL)CARBAMATE

- tert-Butyl (2S)-N-(2-oxiranylmethyl)carbamate

- tert-butyloxiran-2-ylmethylcarbamate

- -Butyl (S)-(Oxiranylmethyl)carbamate

- (S)-tert-Butyl(oxiran-2-ylmethyl)carbamate

- (S)-1-(tert-Butoxycarbonyl)-2,3-oxiranylamine

- Carbamic Acid, [(2s)-Oxiranylme

- tert-butyl N-[(2S)-oxiran-2-ylmethyl]carbamate

- (s)-tert-butyl oxiran-2-ylmethylcarbamate

- AKOS028109283

- SCHEMBL2750096

- ZBBGKXNNTNBRBH-LURJTMIESA-N

- DTXSID701218168

- EN300-1879354

- (S)-N-Boc-2,3-epoxypropylamine, 97%

- J-200125

- D85839

- Carbamic acid, N-[(2S)-2-oxiranylmethyl]-, 1,1-dimethylethyl ester

- (S)-1-(t-Butoxycarbonyl)-2,3-oxiranylmethylamine

- (S)-oxiranylmethyl-carbamic acid tert-butyl ester

- tert-butyl N-[[(2S)-oxiran-2-yl]methyl]carbamate

- tert-butyl N-{[(2S)-oxiran-2-yl]methyl}carbamate

- AS-72044

- tert-butyl (2S)-oxiran-2-ylmethylcarbamate

- 1,1-Dimethylethyl N-[(2S)-2-oxiranylmethyl]carbamate

- tert-Butyl (S)-(oxiran-2-ylmethyl)carbamate

- tert-butyl (2S)oxiranylmethylcarbamate

- starbld0018309

- CS-0132706

- 161513-47-9

- Carbamic acid, [(2S)-oxiranylmethyl]-, 1,1-dimethylethyl ester

- 96.0%(GC)

- (S)-2-[(Boc-amino)methyl]oxirane

-

- MDL: MFCD06200796

- インチ: InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1

- InChIKey: ZBBGKXNNTNBRBH-LURJTMIESA-N

- ほほえんだ: CC(C)(OC(NC[C@H]1CO1)=O)C

計算された属性

- せいみつぶんしりょう: 173.10500

- どういたいしつりょう: 173.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 537

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 3.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 106

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.081

- ゆうかいてん: 48-50 °C

- ふってん: 262.9°Cat760mmHg

- フラッシュポイント: 112.8°C

- 屈折率: 1.462

- PSA: 50.86000

- LogP: 1.30080

- ようかいせい: 未確定

(S)-N-Boc-2,3-epoxypropylamine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

-

危険物標識:

- リスク用語:R22

(S)-N-Boc-2,3-epoxypropylamine 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-N-Boc-2,3-epoxypropylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A573740-100mg |

(S)-1-(tert-butoxycarbonyl)-2,3-oxiranylmethylamine |

161513-47-9 | 95% | 100mg |

$27.0 | 2025-02-25 | |

| TRC | B649415-100mg |

(S)-N-Boc-2,3-epoxypropylamine |

161513-47-9 | 100mg |

$ 110.00 | 2023-04-18 | ||

| TRC | B649415-50mg |

(S)-N-Boc-2,3-epoxypropylamine |

161513-47-9 | 50mg |

$ 75.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | Y1215069-5g |

(S)-1-(tert-butoxycarbonyl)-2,3-oxiranylmethylamine |

161513-47-9 | 95% | 5g |

$760 | 2024-06-03 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY1020-5g |

(S)-tert-butyl oxiran-2-ylmethylcarbamate |

161513-47-9 | 95% | 5g |

$1290 | 2023-09-07 | |

| eNovation Chemicals LLC | D409830-1g |

(S)-1-(t-Butoxycarbonyl)-2,3-oxiranylamine |

161513-47-9 | 95%+ | 1g |

$410 | 2024-08-03 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 672033-1G |

(S)-N-Boc-2,3-epoxypropylamine |

161513-47-9 | 1g |

¥3796.56 | 2023-11-30 | ||

| Chemenu | CM535809-1g |

tert-Butyl (S)-(oxiran-2-ylmethyl)carbamate |

161513-47-9 | 95%+ | 1g |

$288 | 2023-03-07 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-229268-250 mg |

(S)-N-Boc-2,3-epoxypropylamine, |

161513-47-9 | 250MG |

¥474.00 | 2023-07-10 | ||

| Ambeed | A573740-1g |

(S)-1-(tert-butoxycarbonyl)-2,3-oxiranylmethylamine |

161513-47-9 | 95% | 1g |

$219.0 | 2025-02-25 |

(S)-N-Boc-2,3-epoxypropylamine 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

161513-47-9 ((S)-N-Boc-2,3-epoxypropylamine) 関連製品

- 1072-70-4(5-Methyl-1,3-oxazolidin-2-one)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161513-47-9)(S)-N-Boc-2,3-epoxypropylamine

清らかである:99%

はかる:1g

価格 ($):197.0